molecular formula C14H9NO3 B3499337 6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one

6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one

Cat. No.: B3499337
M. Wt: 239.23 g/mol
InChI Key: AYJCPFHHMFGLSQ-UHFFFAOYSA-N
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Description

6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one, also known as benzoylenthranil, is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by a benzene ring fused with an oxazine ring, which includes a hydroxyl group at the 6th position and a phenyl group at the 2nd position.

Properties

IUPAC Name

6-hydroxy-2-phenyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-6-7-12-11(8-10)14(17)18-13(15-12)9-4-2-1-3-5-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJCPFHHMFGLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst. This reaction typically occurs in ethanol and can be performed under mild conditions . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the one-pot synthesis of 2-substituted benzoxazin-4-one derivatives under mild conditions .

Industrial Production Methods

Industrial production of benzoxazinones often involves optimizing the reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve efficiency. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives:

The unique structural features of this compound, such as the presence of the hydroxyl group, contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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